Ramipril

Descripción general

Descripción

Ramipril es un medicamento que pertenece a la clase de inhibidores de la enzima convertidora de angiotensina (ECA). Se utiliza principalmente para tratar la presión arterial alta, la insuficiencia cardíaca y la enfermedad renal diabética. Además, se utiliza como medicamento preventivo para reducir el riesgo de ataque cardíaco, accidente cerebrovascular o muerte cardiovascular en pacientes de alto riesgo . This compound es un profármaco, lo que significa que se metaboliza en el cuerpo a su forma activa, ramiprilato .

Aplicaciones Científicas De Investigación

Ramipril tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la medicina y la farmacología. Se estudia ampliamente por sus efectos sobre la hipertensión, la insuficiencia cardíaca y la nefropatía diabética . Además, this compound se utiliza en estudios de bioequivalencia para comparar la farmacocinética de diferentes formulaciones . En toxicología forense, this compound y su metabolito ramiprilato se analizan para determinar los rangos de concentración tóxica en casos de sobredosis o envenenamiento por medicamentos .

Mecanismo De Acción

Ramipril ejerce sus efectos inhibiendo la enzima convertidora de angiotensina (ECA), que es responsable de la conversión de angiotensina I a angiotensina II . La angiotensina II es un potente vasoconstrictor que aumenta la presión arterial. Al inhibir la ECA, this compound reduce los niveles de angiotensina II, lo que lleva a la vasodilatación y la disminución de la presión arterial . Además, this compound disminuye la degradación de la bradikinina, un vasodilatador, contribuyendo aún más a sus efectos antihipertensivos .

Análisis Bioquímico

Biochemical Properties

Ramipril plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. The primary target of this compound is the angiotensin-converting enzyme (ACE), which it inhibits to prevent the formation of angiotensin II. This inhibition leads to a decrease in vasoconstriction and aldosterone secretion, resulting in lowered blood pressure. Additionally, this compound interacts with bradykinin, a peptide that causes blood vessels to dilate. By inhibiting ACE, this compound increases bradykinin levels, further contributing to its antihypertensive effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In endothelial cells, this compound enhances nitric oxide production, leading to vasodilation and improved blood flow. It also reduces oxidative stress and inflammation in vascular smooth muscle cells, thereby protecting against atherosclerosis. In cardiac myocytes, this compound prevents hypertrophy and fibrosis, which are common in heart failure. Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression related to inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ACE, which prevents the conversion of angiotensin I to angiotensin II. This inhibition reduces the binding of angiotensin II to its receptors, leading to decreased vasoconstriction and aldosterone secretion. Additionally, this compound increases bradykinin levels by inhibiting its degradation, resulting in enhanced vasodilation. At the molecular level, this compound binds to the active site of ACE, blocking its enzymatic activity and preventing the formation of angiotensin II .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is rapidly absorbed and converted to its active metabolite, ramiprilat, which has a longer half-life. The stability of this compound and ramiprilat in biological samples is crucial for accurate biochemical analysis. Over time, this compound and ramiprilat may degrade, affecting their efficacy and potency. Long-term studies have shown that this compound maintains its antihypertensive effects and improves cardiovascular outcomes with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, this compound may cause hypotension, renal impairment, and electrolyte imbalances. In animal studies, this compound has been shown to improve cardiac function and reduce mortality in heart failure models. The therapeutic window of this compound is crucial for achieving optimal benefits while minimizing potential toxic effects .

Metabolic Pathways

This compound is metabolized in the liver to its active form, ramiprilat, primarily by esterases. Ramiprilat is further metabolized by glucuronidation and excreted in the urine. The metabolic pathways of this compound involve interactions with various enzymes, including cytochrome P450 enzymes. These interactions can affect the pharmacokinetics and pharmacodynamics of this compound, influencing its efficacy and safety. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic use .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it is metabolized to ramiprilat. Ramiprilat is then distributed to target tissues, including the heart, kidneys, and blood vessels. The distribution of this compound and ramiprilat is influenced by factors such as protein binding and tissue permeability. These factors determine the concentration of this compound at its site of action and its overall therapeutic effects .

Subcellular Localization

The subcellular localization of this compound and ramiprilat is critical for their activity and function. Ramiprilat primarily localizes to the endoplasmic reticulum and plasma membrane, where it interacts with ACE. The targeting signals and post-translational modifications of Ramiprilat direct it to specific compartments, ensuring its effective inhibition of ACE. The subcellular localization of this compound and ramiprilat is essential for their pharmacological actions and therapeutic outcomes .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de ramipril implica la reacción del derivado de ácido (s,s,s)-2-azobiciclo[3,3,0]octano-3-carboxílico con N-[1-(s)-etoxicarbonil-3-fenilpropil]-L-alanina bajo la acción de un reactivo de condensación . El proceso incluye pasos de desprotección por hidrogenación catalítica y purificación para obtener this compound con alta pureza .

Métodos de producción industrial: La producción industrial de this compound sigue una ruta de síntesis similar pero está optimizada para la fabricación a gran escala. El proceso implica un control cuidadoso de las condiciones de reacción para minimizar las impurezas y lograr un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Ramipril experimenta varios tipos de reacciones químicas, incluida la hidrólisis, la oxidación y la reducción. Como profármaco, this compound se hidroliza en el hígado a su forma activa, ramiprilato .

Reactivos y condiciones comunes: La hidrólisis de this compound a ramiprilato implica saponificación enzimática por esterasas en el hígado . Las condiciones de reacción suelen incluir un pH fisiológico y la presencia de enzimas específicas.

Principales productos formados: El producto principal formado a partir de la hidrólisis de this compound es ramiprilato, que es el metabolito activo responsable de los efectos terapéuticos del fármaco .

Comparación Con Compuestos Similares

Ramipril es similar a otros inhibidores de la ECA como lisinopril, perindopril y trandolapril . This compound es único en su estructura química, que incluye un segundo anillo de ciclopentano en lugar de un anillo de ciclohexano que se encuentra en trandolapril . Esta diferencia estructural puede contribuir a variaciones en la farmacocinética y la farmacodinámica entre estos compuestos.

Lista de Compuestos Similares:- Lisinopril

- Perindopril

- Trandolapril

- Enalapril

- Captopril

La estructura única de this compound y su eficacia para reducir los eventos cardiovasculares lo convierten en un medicamento valioso en el tratamiento de la hipertensión y las condiciones relacionadas.

Propiedades

IUPAC Name |

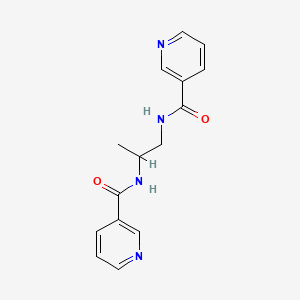

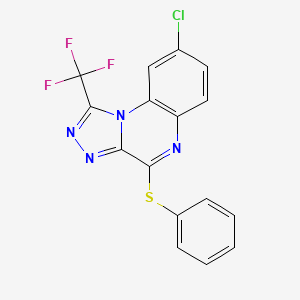

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-JBDAPHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023551 | |

| Record name | Ramipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ramipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>62.5 [ug/mL] (The mean of the results at pH 7.4), 3.5mg/L, Sparingly soluble in water, Freely soluble in methanol, Soluble in polar substances and buffered aqueous solutions, 3.90e-02 g/L | |

| Record name | SID49664947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Ramipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramipril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ramipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ramipril inhibits the RAAS system by binding to and inhibiting ACE thereby preventing the conversion of angiotensin I to angiotensin II. As plasma levels of angiotensin II fall, less activation of the G-protein coupled receptors angiotensin receptor I (AT1R) and angiotensin receptor II (AT2R) occurs. AT1R mediates vasoconstriction, inflammation, fibrosis, and oxidative stress through a variety of signaling pathways. These include Gq coupling to the inositol triphosphate pathway, activation of phospholipases C, A2, and D which contribute to eicosanoid production, activation of Ca2+-dependent and MAP kinases, Gi and G12/13, and eventual activation of the Jak/STAT pathway leading to cell growth and production of extracellular matrix components. AT1R activation also leads to increased activity of membrane-bound NADH/NADPH oxidase which contributes to production of reactive oxygen species. Decreased activation of this receptor mediates the renoprotective, antihypertensive, and cardioprotective effects of ramipril by reducing inflammation and vasoconstriction. AT2R acts in opposition to the effects of AT1R by activating phosphotyrosine phosphatases which inhibit MAP kinases, inhibiting Ca2+ channel opening, and stimulating cGMP and nitric oxide production leading to vasodilation. These counteracting effects are shared by the Mas receptor which is activated by Ang(1-7), a subtype of angiotensin produced by plasma esterases from AngI or by ACE2 from AngII produced through a secondary pathway by tonin and cathepsin G. Ang(1-7) also activates AT2R although the bulk of its effect is mediated by MasR. ACE is also responsible for the breakdown of bradykinin. The resulting buildup of bradykinin due to ACE inhibition is thought to mediate the characteristic dry-cough as a side effect of ACE inhibitor medications. | |

| Record name | Ramipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Felty needles from ether, White crystalline solid | |

CAS No. |

87333-19-5 | |

| Record name | Ramipril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87333-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramipril [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ramipril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ramipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ramipril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L35JN3I7SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ramipril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ramipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 °C, MP: 105-112 °C | |

| Record name | Ramipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramipril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ramipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)

![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)

![6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid](/img/structure/B1678731.png)

![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)